3,4-Epoxytetrahydrothiophene-1,1-dioxide

描述

3,4-Epoxytetrahydrothiophene-1,1-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within its bicyclic structure

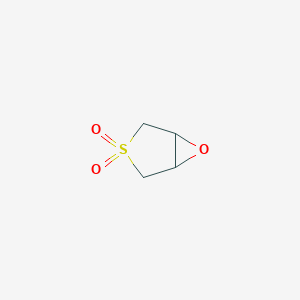

Structure

2D Structure

属性

IUPAC Name |

6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAIAWVGWTXVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963336 | |

| Record name | 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4509-11-9 | |

| Record name | 6-Oxa-3-thiabicyclo[3.1.0]hexane, 3,3-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4509-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxa-3-thiabicyclo(3.1.0)hexane 3,3-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004509119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Epoxysulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxytetrahydrothiophene-1,1-dioxide typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of an epoxide with a thiol in the presence of a base, leading to the formation of the bicyclic structure with the incorporation of sulfur and oxygen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

化学反应分析

Types of Reactions

3,4-Epoxytetrahydrothiophene-1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

科学研究应用

Synthetic Chemistry Applications

a. Building Block for Organic Synthesis

3,4-Epoxytetrahydrothiophene-1,1-dioxide serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitutions and electrophilic additions allows for the creation of complex molecular architectures. Researchers have utilized this compound to synthesize various derivatives that are valuable in the development of pharmaceuticals and agrochemicals .

b. Synthesis of Sulfolenes

The compound is instrumental in the synthesis of sulfolenes through reactions involving sulfur dioxide and 1,3-dienes. These sulfolenes can be further transformed into multi-substituted diene equivalents that are crucial for constructing biologically active molecules . The cheletropic addition of sulfur dioxide to dienes has been extensively studied, showcasing the utility of this compound in generating diverse chemical entities.

Medicinal Chemistry Applications

a. Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the sulfolene structure have led to compounds that demonstrate significant cytotoxic effects against various cancer cell lines . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

b. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. These compounds have shown efficacy against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial therapies . The structure-activity relationship studies conducted on these derivatives provide insights into optimizing their biological activity.

Case Study 1: Synthesis and Application in Drug Development

A notable case study involved the synthesis of a series of this compound derivatives aimed at enhancing their biological activity against cancer cells. The study demonstrated how specific modifications to the epoxide group could improve cytotoxicity while maintaining selectivity towards cancerous cells over normal cells .

Case Study 2: Environmental Applications

Another application explored the use of this compound in environmental remediation efforts. Its capacity to form stable complexes with heavy metals has been investigated as a method for detoxifying contaminated water sources. The compound's ability to bind with pollutants offers a pathway for developing effective treatment strategies for environmental cleanup .

作用机制

The mechanism of action of 3,4-Epoxytetrahydrothiophene-1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

相似化合物的比较

Similar Compounds

- 6-Oxa-3-thiabicyclo[3.1.0]hexane,1-methyl-,3,3-dioxide

- 6-Oxa-3-thiabicyclo[3.1.0]hexane,1,5-dimethyl-,3,3-dioxide

- 6-Thiabicyclo[3.1.0]hexane

Uniqueness

3,4-Epoxytetrahydrothiophene-1,1-dioxide is unique due to its specific bicyclic structure that incorporates both oxygen and sulfur atoms. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

生物活性

Overview

3,4-Epoxytetrahydrothiophene-1,1-dioxide (CAS 4509-11-9) is a heterocyclic compound characterized by its unique bicyclic structure containing both sulfur and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections will explore its biochemical properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, often involving the reaction of epoxides with thiols in the presence of a base. This synthesis results in the incorporation of sulfur and oxygen into its structure, which is crucial for its biological activity . The compound is known to undergo several chemical reactions:

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Converts the sulfone group to a sulfide.

- Substitution : Nucleophilic substitution can occur at the sulfur atom, leading to diverse derivatives .

The biological activity of this compound is primarily attributed to its electrophilic nature. It interacts with nucleophilic sites on biomolecules, modulating various biological pathways. This interaction can lead to significant effects on cellular functions such as:

- Cell Signaling : Influences pathways like MAPK/ERK, crucial for cell proliferation and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolic processes and oxidative stress responses.

Pharmacological Potential

Research indicates that this compound may exhibit promising pharmacological properties:

- Antioxidant Activity : It may activate Nrf2-driven transcription pathways that are beneficial in conditions associated with oxidative stress.

- Antimicrobial Properties : Investigations are ongoing into its potential as an antimicrobial agent .

- Anticancer Activity : The compound is being studied for its ability to inhibit cancer cell proliferation through various mechanisms .

Case Studies and Experimental Data

Recent studies have highlighted the compound's effects in laboratory settings and animal models. Below is a summary of findings from notable research:

Dosage Effects

The biological effects of this compound vary significantly with dosage:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Epoxytetrahydrothiophene-1,1-dioxide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via electrochemical reduction of phenazine derivatives (e.g., enantiomerically pure amino-phenazines), which generate strongly basic radical anions. These anions facilitate asymmetric induction in converting the epoxide into allylic esters . Optimization involves adjusting electrochemical parameters (e.g., voltage, solvent polarity) and using chiral phenazine precursors to enhance stereoselectivity. Additionally, starting materials like 3,4-dimethoxythiophene can be functionalized under controlled conditions with reagents such as p-toluene sulfonic acid or potassium tert-butoxide to improve yield .

Q. What analytical techniques are effective for characterizing this compound in complex mixtures such as coal pyrolysis products?

- Methodological Answer : Pyrolysis-gas chromatography/mass spectrometry (py-GC/MS) is a robust method for detecting the compound in coal-derived mixtures. For example, its presence in inertinite-rich coal samples correlates with organic sulfur content, requiring careful calibration against sulfur standards. Complementary techniques like NMR (e.g., , ) and FT-IR can resolve structural features, such as the sulfone group and epoxide ring, while X-ray crystallography confirms stereochemistry in derivatives .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and acidity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations of Gibbs free energy changes () for deprotonation reactions identify acidic protons and reactive centers. For example, in 3,4-dihydro-2H-thiopyran-1,1-dioxide analogs, the C4 proton exhibits the strongest acidity (), which is further enhanced by phenyl substituents () due to electron delocalization in the anion. HOMO localization maps guide predictions of nucleophilic attack sites .

Q. What strategies enable asymmetric induction using this compound in stereoselective synthesis?

- Methodological Answer : Chiral phenazine radical anions (generated electrochemically) act as transient asymmetric bases. For instance, enantiopure alkoxy-phenazines induce asymmetry during the ring-opening of the epoxide to form allylic esters. Key parameters include solvent polarity (e.g., THF vs. toluene), temperature, and the steric bulk of the phenazine substituents. Regioselectivity can be probed via -NMR coupling constants (e.g., cis-vicinal coupling constants ~8–9 Hz) .

Q. How can the compound be functionalized for applications in medicinal chemistry, such as anti-tubercular agents?

- Methodological Answer : The sulfone group and epoxide ring serve as handles for derivatization. For example:

- Thioether Formation : React with thiols (e.g., aryl/heteroaryl thiols) under basic conditions to introduce substituents at the C3/C4 positions.

- Nucleophilic Ring-Opening : Piperidine or other amines can open the epoxide, forming dihydrothiophene derivatives with confirmed stereochemistry via X-ray crystallography .

- Bioactivity Testing : Evaluate derivatives against M. tuberculosis using minimum inhibitory concentration (MIC) assays in liquid culture, ensuring analogs maintain low MIC values (3–8 µM) through structure-activity relationship (SAR) studies .

Key Research Findings

- Asymmetric Catalysis : Electrochemically generated chiral bases enable >90% enantiomeric excess (ee) in allylic ester formation .

- Computational Insights : Phenyl substituents at C4 and C6 stabilize anions via HOMO delocalization, enhancing acidity .

- Medicinal Potential : Sulfone derivatives exhibit potent anti-tubercular activity, with MICs comparable to first-line drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。